molecular formula C21H21NO4 B2646145 4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate CAS No. 785849-99-2

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate

Cat. No. B2646145
CAS RN: 785849-99-2
M. Wt: 351.402
InChI Key: MMOSVQPYXLLQIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The structural characterization by single-crystal X-ray diffraction revealed two double-bonded nitrogen atoms to the central sulfur atom and an overall crystal packing driven by its aromatic interactions .


Chemical Reactions Analysis

The reaction involved 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carbohydrazide, phthalic anhydride, and a catalytic amount of glacial acetic acid in toluene, and was carried out at 110 °C .


Physical And Chemical Properties Analysis

The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C; IR (KBr, cm −1): 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C); 1 H-NMR (CDCl 3)δ: 2.49 (s, 3H, CH 3), 6.70–6.73 (d, 2H, J =\u20098 Hz, Ar–H), 7.99–8.00 (d, 2H, J =\u20098 Hz, Ar–H),8.01–8.03 (d, 2H, J =\u20098 Hz, Ar–H), 8.17–8.19 (d, 2H, J =\u20098 Hz, Ar–H); 13 C-NMR (100 MHz) (DMSO- d 6) δ: 26.2,117.4,125.9, 129.6, 130.1, 131.5, 33.3, 134.6, 165.4, 196.3 .

Scientific Research Applications

Pharmaceutical Synthesis

The compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Anticancer Agents

1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs have shown promising results as anticancer agents . For instance, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited moderate but significant anticancer activity against several cancer cell lines .

Antioxidant Agents

Some 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs have demonstrated significant antioxidant activity . For example, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea showed significant antioxidant activity .

Herbicides

The compound has potential applications in the development of herbicides . The specific mechanisms and effectiveness in this field are subjects of ongoing research .

Colorants and Dyes

The compound is being explored for its potential use in the production of colorants and dyes . Its aromatic nature and reactivity make it a promising candidate for such applications .

Polymer Additives

The compound is being studied for its potential use as an additive in polymer synthesis . Its unique chemical structure could provide beneficial properties to polymers .

Organic Synthesis

The compound is being used in organic synthesis . Its reactivity and diverse synthetic strategies make it a valuable tool in this field .

Photochromic Materials

The compound is being explored for its potential use in the development of photochromic materials . These materials change color in response to light, and the compound’s unique properties could be beneficial in this application .

Mechanism of Action

While the specific mechanism of action for “4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate” is not mentioned in the search results, similar compounds have shown to induce apoptosis and necrosis in Raji cells .

properties

IUPAC Name

[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,3)20(25)26-15-10-8-14(9-11-15)12-13-22-18(23)16-6-4-5-7-17(16)19(22)24/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOSVQPYXLLQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)phenyl pivalate

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